molecular formula C9H6N2O B563980 Isoxazolo[5,4-f]indolizine CAS No. 105583-52-6

Isoxazolo[5,4-f]indolizine

Cat. No.: B563980
CAS No.: 105583-52-6
M. Wt: 158.16
InChI Key: UBOJMPXZAPLUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolo[5,4-f]indolizine is a heterocyclic compound with the molecular formula C9H6N2O. It is a fused ring system that combines an oxazole ring with an indolizine ring.

Preparation Methods

The synthesis of Isoxazolo[5,4-f]indolizine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminopyridine with α-haloketones can lead to the formation of the oxazole ring, which subsequently undergoes cyclization to form the indolizine ring . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the fused ring system .

Chemical Reactions Analysis

Isoxazolo[5,4-f]indolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using electrophiles such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxazole derivatives, while reduction can yield indolizine derivatives .

Scientific Research Applications

Isoxazolo[5,4-f]indolizine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as anticancer agents, antimicrobial agents, and anti-inflammatory agents . Additionally, this compound and its derivatives are being explored for their use in materials science, particularly in the development of organic semiconductors and light-emitting diodes .

Mechanism of Action

The mechanism of action of Isoxazolo[5,4-f]indolizine and its derivatives varies depending on the specific application. In medicinal chemistry, these compounds often interact with molecular targets such as enzymes or receptors. For example, some derivatives may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to anticancer effects . The molecular pathways involved can include inhibition of DNA synthesis, induction of apoptosis, and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Isoxazolo[5,4-f]indolizine can be compared with other similar heterocyclic compounds, such as indolizine, oxazole, and pyrrole derivatives. One of the unique features of this compound is its fused ring system, which imparts distinct electronic and steric properties . This uniqueness can lead to different reactivity and biological activity compared to its analogs.

Similar compounds include:

  • Indolizine (pyrrolo[1,2-a]pyridine)
  • Oxazole
  • Pyrrole
  • Isoindoline

These compounds share some structural similarities but differ in their specific ring systems and functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

105583-52-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

[1,2]oxazolo[5,4-f]indolizine

InChI

InChI=1S/C9H6N2O/c1-2-8-4-7-5-10-12-9(7)6-11(8)3-1/h1-6H

InChI Key

UBOJMPXZAPLUAD-UHFFFAOYSA-N

SMILES

C1=CN2C=C3C(=CC2=C1)C=NO3

Synonyms

Isoxazolo[5,4-f]indolizine (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.